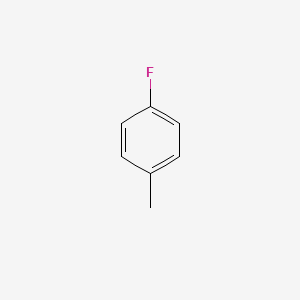

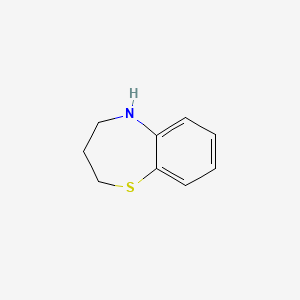

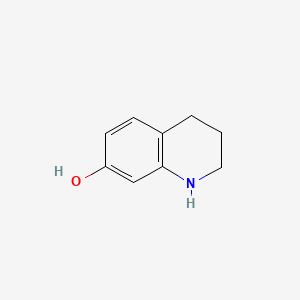

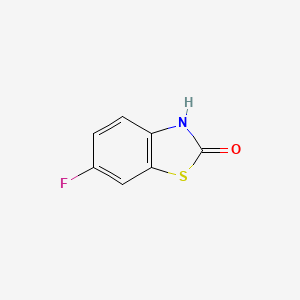

6-Fluoro-2(3H)-benzothiazolone

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Medicine: Antiviral and Antibacterial Agent Development

6-Fluoro-2(3H)-benzothiazolone has potential applications in the development of new antiviral and antibacterial agents. Its fluorinated structure can be utilized to enhance the biological activity of pharmaceutical compounds . Researchers are exploring its derivatives for inhibitory activities against a range of pathogens, which could lead to the development of novel treatments for infectious diseases.

Agriculture: Pesticide and Herbicide Chemistry

In agriculture, this compound could be used to synthesize new pesticides and herbicides. The introduction of fluorine atoms in agrochemicals is known to improve their efficacy and environmental stability, making 6-Fluoro-2(3H)-benzothiazolone a valuable candidate for creating more effective agricultural chemicals .

Material Science: Liquid Crystal Development

The unique properties of 6-Fluoro-2(3H)-benzothiazolone make it suitable for the development of advanced materials, such as liquid crystals. These materials are crucial for display technologies, and the compound’s structure could lead to improved performance and durability of liquid crystal displays .

Environmental Science: Biodegradation Studies

This compound’s derivatives could be used in environmental science to study biodegradation processes. Understanding how such fluorinated compounds break down in the environment is essential for assessing their long-term impact and for the development of more eco-friendly materials .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, 6-Fluoro-2(3H)-benzothiazolone can be used as a reagent or a standard in chromatographic and spectroscopic methods. Its distinct chemical properties allow for precise measurements and analyses, which are critical in various research and industrial applications .

Pharmacology: Drug Metabolism and Pharmacokinetics

The study of drug metabolism and pharmacokinetics can benefit from the use of 6-Fluoro-2(3H)-benzothiazolone. Its fluorinated structure can serve as a model to understand the metabolic pathways and the behavior of fluorinated drugs within the body .

Biochemistry: Enzyme Inhibition

In biochemistry, researchers can explore the use of 6-Fluoro-2(3H)-benzothiazolone in enzyme inhibition studies. The compound’s ability to interact with various enzymes can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors for therapeutic purposes .

Biomedical Imaging: Fluorescent Probes

Lastly, 6-Fluoro-2(3H)-benzothiazolone has potential applications in the development of fluorescent probes for biomedical imaging. Its structure can be modified to emit fluorescence in the far-red to near-infrared spectrum, which is useful for non-invasive imaging techniques in medical diagnostics .

Mecanismo De Acción

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are subjects of ongoing research.

Result of Action

It is known that the compound has a significant effect on cells, as evidenced by its potential anticancer activity

Propiedades

IUPAC Name |

6-fluoro-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNOS/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFZOCSVSDAYQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00213193 | |

| Record name | 2-Benzothiazolinone, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2(3H)-benzothiazolone | |

CAS RN |

63754-96-1 | |

| Record name | 6-Fluoro-2(3H)-benzothiazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63754-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzothiazolinone, 6-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063754961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzothiazolinone, 6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.